1-Aminonaphthalene-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminonaphthalene-3-carboxaldehyde is an aromatic compound with a naphthalene ring structure It is characterized by the presence of an amino group at the first position and a formyl group at the third position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-3-carboxaldehyde can be synthesized through several methods. One common approach involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. The final step involves the formylation of 1-aminonaphthalene to introduce the aldehyde group at the third position. This can be achieved using reagents such as formic acid or formamide under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by formylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: 1-Aminonaphthalene-3-carboxylic acid.
Reduction: 1-Aminonaphthalene-3-methanol.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
1-Aminonaphthalene-3-carboxaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: It serves as a fluorescent probe for studying biological systems and detecting specific biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of polymers, resins, and other advanced materials
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-3-carboxaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1-Aminonaphthalene-2-carboxaldehyde
- 2-Aminonaphthalene-3-carboxaldehyde
- 1-Aminonaphthalene-4-carboxaldehyde
Comparison: 1-Aminonaphthalene-3-carboxaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
Molecular Formula |
C11H9NO |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-aminonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H,12H2 |
InChI Key |
XLRFZCGQLSOYFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.